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Compound of Interest

Compound Name: 6-Acetoxy-5-hexadecanolide

CAS No.: 81792-36-1

Cat. No.: B3194234

Get Quote

Executive Summary: The "Attract-and-Kill" Vector
The development of "attract-and-kill" strategies for Culex mosquitoes hinges on the precise

identification and synthesis of the oviposition pheromone (MOP). The primary target is

(5R,6S)-6-acetoxy-5-hexadecanolide, a volatile lipid released by gravid females to signal

suitable breeding sites.

While behavioral bioassays confirm activity, chemical validation requires rigorous mass

spectrometric characterization. This guide compares the standard Electron Ionization (EI) GC-

MS approach against Chemical Ionization (CI) and Electroantennographic Detection (GC-

EAD), providing a self-validating protocol for field sample analysis.

The Target Analyte: erythro-6-acetoxy-5-
hexadecanolide[1][2][3][4]
Unlike general fatty acids, this molecule contains a labile acetate group and a lactone ring,

creating a unique but fragile mass spectral signature.
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Feature Specification

IUPAC Name (5R,6S)-6-acetoxy-5-hexadecanolide

Formula C₁₈H₃₂O₄

Molecular Weight 312.45 g/mol

Boiling Point ~380°C (Predicted)

Key Function
Aggregation signal for Culex quinquefasciatus

oviposition

GC-MS Fragmentation Mechanics (EI Mode)
In standard Electron Ionization (70 eV), the molecular ion (

) of acetates is notoriously weak or absent. Understanding the fragmentation logic is critical to
avoid false negatives.

The Diagnostic "Fingerprint"
The fragmentation is driven by the elimination of the acetate group (acetic acid) via a

McLafferty-like rearrangement or 1,2-elimination.

Molecular Ion (

m/z 312): Typically absent or <1% abundance. Do not rely on this for identification in EI
mode.

The Diagnostic Fragment (

): The loss of acetic acid (

, 60 Da) yields the ion at m/z 252. This is often the highest mass ion visible.

Acetyl Ion (m/z 43): A dominant peak (

), confirming the presence of the acetate moiety.
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Lactone Ring Fragments: Characteristic cleavage of the lactone ring often produces ions in

the m/z 99 range (delta-lactone characteristic).

Visualization: Fragmentation Pathway
The following diagram illustrates the logical degradation of the MOP molecule under EI

conditions.
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Figure 1: Predicted fragmentation pathway of erythro-6-acetoxy-5-hexadecanolide under 70

eV EI.

Comparative Analysis: Choosing the Right Detector
For drug development and formulation stability testing, standard GC-MS is insufficient for

confirming molecular weight due to the labile acetate.
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Feature
GC-EI-MS

(Standard)
GC-CI-MS (Soft
Ionization)

GC-EAD (Bio-
Assay)

Primary Use

Structural

fingerprinting, library

matching.

Molecular Weight

confirmation.

Biological activity

validation.

Ionization Energy 70 eV (Hard)
100–200 eV (Soft, via

Reagent Gas)

N/A (Biological

Receptor)

Key Advantage

reproducible spectra;

NIST library

compatible.

Preserves the

(m/z 313) or

ion.

Confirms the

compound actually

attracts mosquitoes.

Key Limitation
Molecular ion (312)

often invisible.

Requires reagent gas

(Methane/Ammonia).

No structural info;

requires live insect

antennae.

Sensitivity High (pg range) Moderate
Extremely High (fg

range)

Recommendation: Use GC-EI-MS for routine quantification of synthetic batches. Use GC-CI-

MS (Methane) once to validate the molecular weight of the synthesized lot. Use GC-EAD to

verify biological potency.

Experimental Protocol: Self-Validating Workflow
This protocol includes "self-validating" steps (internal standards and retention indices) to

ensure data integrity.

Step 1: Sample Preparation
Extraction: For water samples (oviposition cups), use Solid Phase Micro-Extraction (SPME).

Fiber: PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) – optimal for semi-volatiles.

Condition: 30 mins at 250°C.
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Sampling: Headspace mode, 60°C for 30 mins.

Internal Standard (Critical): Spike samples with Tetradecane (C14) or Methyl Stearate. This

validates retention time shifts.

Step 2: GC-MS Configuration
Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Inlet: Splitless mode (to maximize sensitivity), 250°C.

Oven Program:

50°C for 1 min.

Ramp 10°C/min to 200°C.

Ramp 5°C/min to 280°C.

Hold 5 mins.

Step 3: Data Validation (The "Causality" Check)
Retention Index (RI): Calculate the Kovats Index. MOP typically elutes between C16 and

C18 alkanes on a DB-5 column.

Check: If a peak has m/z 252 but elutes before C15, it is likely a degradation product, not

MOP.

Ion Ratio Check: The ratio of m/z 43 to m/z 252 should be consistent across all samples.

Visualization: Analysis Workflow
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Figure 2: Coupled GC-MS/EAD workflow for simultaneous chemical and biological validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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